6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol
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Overview
Description
The compound “6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol” is a complex organic molecule that contains a pyridine ring and a pyrimidine ring, which are common structures in many natural products and bioactive pharmaceuticals . The molecule also contains a methylsulfanyl group, which could potentially contribute to its reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and pyrimidine rings, as well as the methylsulfanyl group. Pyridine and pyrimidine rings are aromatic and relatively stable, but they can participate in various chemical reactions, particularly at the nitrogen atoms . The methylsulfanyl group could also potentially participate in reactions, particularly if oxidized to a sulfoxide or sulfone.Scientific Research Applications
Crystallography and Molecular Structure
Research on compounds related to 6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol often focuses on understanding their crystallographic properties and molecular structures. For instance, the study by Avasthi et al. (2002) elucidates the dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound, highlighting the absence of intramolecular stacking in the crystalline state and the formation of a layered structure due to intermolecular hydrogen bonding and arene-arene interactions (Avasthi et al., 2002).
Chemistry of Heterocyclic Compounds
The chemistry of heterocyclic compounds related to 6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol is another area of focus, with studies exploring synthesis, reactions, and transformations. Jakubkienė and Vainilavicius (2006) investigated the transformations of methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under oxidative conditions, providing insights into the oxidative behavior of these compounds (Jakubkienė & Vainilavicius, 2006).
Material Science and Ligand Design
In material science and ligand design, the focus is on developing new materials and complexes with potential applications in various fields. Cook et al. (2015) explored Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes, which could have implications for material design (Cook et al., 2015).
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and biological activity. Compounds with similar structures are found in many natural products and pharmaceuticals, so it’s possible that this compound could have interesting biological activity or other useful properties .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-16-7-8-6-10(15)14-11(13-8)9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMPZNUJVXRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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